Methyl 4-(4-fluorophenyl)-4-oxobutanoate
Overview
Description
Methyl 4-(4-fluorophenyl)-4-oxobutanoate: is a chemical compound with the molecular formula C11H11FO3 4-(4-fluorophenyl)butanoic acid methyl ester . This compound is part of the broader class of fluorinated organic compounds, which are known for their unique chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-fluorobenzene as the starting material.
Reaction Steps: The compound can be synthesized through a series of reactions including esterification and oxidation . The process involves converting 4-fluorobenzene to its corresponding carboxylic acid derivative, followed by esterification with methanol to form the methyl ester.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Continuous flow reactors and other advanced chemical engineering techniques are often employed to enhance production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or aldehyde derivatives.
Substitution: Substitution reactions involving the fluorine atom can lead to the formation of different fluorinated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Different fluorinated derivatives.
Scientific Research Applications
Chemistry: Methyl 4-(4-fluorophenyl)-4-oxobutanoate is used as an intermediate in the synthesis of more complex fluorinated compounds. Its unique fluorine atom can impart desirable properties such as increased stability and reactivity.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their ability to enhance the bioactivity and metabolic stability of drugs. This compound can serve as a building block for the development of new therapeutic agents.
Industry: In the agrochemical industry, fluorinated compounds are used to create more effective pesticides and herbicides. This compound can be utilized in the synthesis of such compounds.
Mechanism of Action
The mechanism by which Methyl 4-(4-fluorophenyl)-4-oxobutanoate exerts its effects depends on its specific application. In pharmaceuticals, the fluorine atom can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors. The compound may interact with these targets through various pathways, leading to its biological effects.
Comparison with Similar Compounds
Methyl 4-fluorophenylacetate: This compound is structurally similar but lacks the oxo group, leading to different chemical properties and reactivity.
4-(4-Fluorophenyl)butanoic acid: The non-esterified form of the compound, which can be converted to the ester form through esterification.
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Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLOAJPINXKMAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409015 | |
Record name | methyl 4-(4-fluorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39560-31-1 | |
Record name | methyl 4-(4-fluorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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